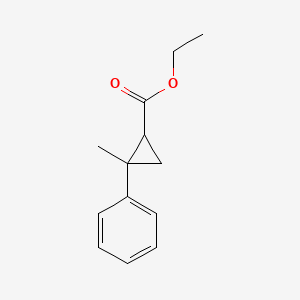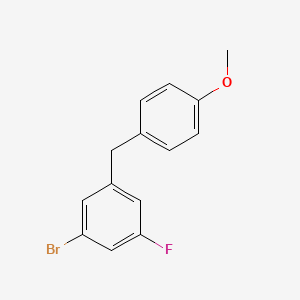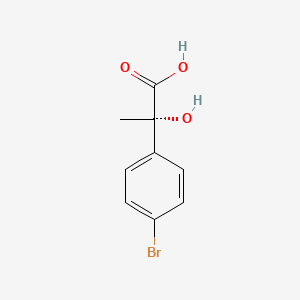
N-Boc-2-methyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-methyl-L-tyrosine, also known as N-tert-butoxycarbonyl-2-methyl-L-tyrosine, is a derivative of the amino acid L-tyrosine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the 2-methyl-L-tyrosine molecule. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the amino site during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
- Dissolve 2-methyl-L-tyrosine in DCM or THF.
- Add DIPEA or TEA to the solution.
- Slowly add Boc2O to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Free amine (2-methyl-L-tyrosine) after Boc removal.
Aplicaciones Científicas De Investigación
N-Boc-2-methyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-2-methyl-L-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-Boc-2-methyl-L-tyrosine can be compared with other Boc-protected amino acids, such as:
N-Boc-L-tyrosine: Similar structure but without the methyl group on the tyrosine side chain.
N-Boc-L-phenylalanine: Similar protecting group but with a different aromatic side chain.
N-Boc-L-tryptophan: Similar protecting group but with an indole side chain.
Uniqueness
The presence of the methyl group on the tyrosine side chain in this compound provides unique steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
Clave InChI |
YNNUYNGLAGTLKL-LBPRGKRZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



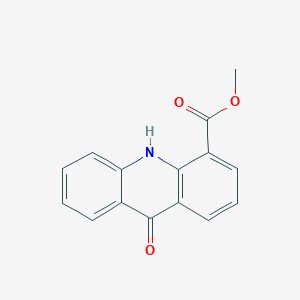
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)


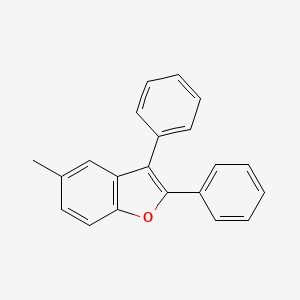

![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)

